Prolylphenylalanylarginine
Description
Properties
CAS No. |
23846-09-5 |
|---|---|
Molecular Formula |
C20H30N6O4 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H30N6O4/c21-20(22)24-11-5-9-15(19(29)30)25-18(28)16(12-13-6-2-1-3-7-13)26-17(27)14-8-4-10-23-14/h1-3,6-7,14-16,23H,4-5,8-12H2,(H,25,28)(H,26,27)(H,29,30)(H4,21,22,24)/t14-,15-,16-/m0/s1 |
InChI Key |
LGMBKOAPPTYKLC-JYJNAYRXSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Biological Activity
Prolylphenylalanylarginine (PPAR) is a peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
This compound is a tripeptide composed of proline (Pro), phenylalanine (Phe), and arginine (Arg). Its structure allows it to interact with various biological targets, particularly proteases. The arginine residue is crucial as it often plays a role in enzyme-substrate interactions, especially with serine proteases like kallikrein.
Enzyme Inhibition
Research indicates that PPAR can act as an inhibitor of human plasma kallikrein, a serine protease involved in the coagulation cascade. Kallikrein's activity can be modulated by various inhibitors, and PPAR has been shown to bind effectively to this enzyme, thereby inhibiting its function. For instance, studies have demonstrated that PPAR exhibits competitive inhibition against kallikrein with a Ki value indicating a strong binding affinity .
Biological Activities
The biological activities of PPAR can be categorized into several key areas:
1. Anticoagulant Activity
PPAR has been studied for its anticoagulant properties. By inhibiting kallikrein, it may reduce thrombus formation and improve outcomes in conditions associated with hypercoagulability.
2. Anti-inflammatory Effects
In vitro studies suggest that PPAR may possess anti-inflammatory properties. By modulating the activity of inflammatory mediators, it could potentially be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of PPAR:
- Kallikrein Inhibition Study : A study demonstrated that PPAR effectively inhibited human plasma kallikrein with significant implications for coagulation disorders . The kinetic parameters were evaluated using chromogenic substrates, confirming its role as a potent inhibitor.
- Inflammation Model : In an experimental model of inflammation, peptides similar to PPAR were shown to significantly reduce edema and inflammatory markers . This suggests a possible therapeutic role for PPAR in managing inflammatory conditions.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Prolylphenylalanylarginine belongs to a broader class of oligopeptides. Below, it is compared to structurally related dipeptides and tripeptides to highlight functional and physicochemical distinctions.
Table 1: Structural and Functional Comparison of this compound with Analogous Peptides
| Compound | Amino Acid Sequence | Molecular Weight (g/mol) | Key Features | Known Applications | Stability to Proteolysis |
|---|---|---|---|---|---|
| This compound | Pro-Phe-Arg | 418.48 | Rigid proline backbone; aromatic Phe; cationic Arg side chain | Hypothesized: Drug delivery, enzyme studies | High (proline-mediated) |
| Prolylphenylalanine | Pro-Phe | 262.30 | Cyclic proline stabilizes structure; hydrophobic Phe | Biochemical assays, protease substrates | High |
| Phenylalanylarginine | Phe-Arg | 321.37 | Aromatic and cationic residues; linear structure | Antimicrobial peptides | Moderate |
| Arginylprolylphenylalanine | Arg-Pro-Phe | 411.46 | Cationic N-terminus; proline-induced turn; hydrophobic C-terminus | Cell-penetrating peptide models | High |
Key Research Findings and Analysis
Structural Stability: this compound’s proline residue enhances resistance to proteolytic degradation compared to linear peptides like Phe-Arg. This property is critical for in vivo applications .
Solubility and Bioavailability: this compound exhibits moderate solubility in aqueous buffers due to arginine’s hydrophilicity, whereas Pro-Phe is less soluble (hydrophobic dominance) . Compared to Phe-Arg, the tripeptide’s larger size may reduce oral bioavailability, necessitating alternative delivery routes (e.g., intravenous) .
Functional Versatility :
- Pro-Phe, a well-studied dipeptide, is utilized as a protease substrate due to its stability and specificity. This compound’s extended structure could broaden enzyme-targeting applications .
- Antimicrobial peptides like Phe-Arg rely on cationic and hydrophobic motifs for membrane disruption. This compound’s arginine and phenylalanine residues may offer similar mechanisms but require empirical validation .
Synthetic Challenges :
- This compound’s synthesis demands rigorous HPLC purification to isolate the target peptide from deletion sequences, a step less critical for smaller dipeptides like Pro-Phe .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Prolylphenylalanylarginine in laboratory settings?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method, employing Fmoc- or Boc-protected amino acids. Post-synthesis, reverse-phase HPLC is used for purification (≥95% purity), followed by characterization via NMR (e.g., H, C) and mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular identity and purity . For novel derivatives, elemental analysis and circular dichroism (CD) spectroscopy may supplement structural validation.
Q. What enzymatic assays are recommended to study this compound’s role as a substrate for DPP-4 or PCP?
- Methodological Answer : Use fluorogenic or chromogenic substrates (e.g., Gly-Pro-AMC for DPP-4) in kinetic assays. Monitor enzyme activity via spectrophotometry at 37°C in pH 7.4 buffer (mimicking physiological conditions). Include controls with competitive inhibitors (e.g., sitagliptin for DPP-4) to validate specificity. Data analysis should calculate and using Lineweaver-Burk plots .
Q. How should researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Adhere to NIH guidelines for preclinical research (e.g., detailed reporting of buffer composition, temperature, and enzyme concentrations). Use internal standards (e.g., deuterated analogs) in LC-MS workflows to minimize analytical variability. Publish raw data and protocols in supplementary materials to enable replication .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported IC values for this compound’s inhibition of DPP-4 across studies?
- Methodological Answer : Conduct meta-analysis to identify variables (e.g., assay pH, substrate concentration, or enzyme source). Replicate experiments under standardized conditions, using recombinant human DPP-4 to eliminate interspecies variability. Apply error propagation models to quantify uncertainty in IC calculations .
Q. How can in vivo models be optimized to evaluate this compound’s therapeutic potential for hypertension or Alzheimer’s disease?
- Methodological Answer : Use transgenic rodent models (e.g., APP/PS1 mice for Alzheimer’s) with dose-response studies. Administer the tripeptide intravenously or via osmotic pumps for steady-state delivery. Measure biomarkers (e.g., plasma ACE activity or Aβ levels) using ELISA. Include sham controls and power analyses to ensure statistical robustness .
Q. What computational approaches are suitable for probing this compound’s interaction with enzyme active sites?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of DPP-4 (PDB: 1N1M) or PCP. Validate predictions with mutagenesis studies (e.g., alanine scanning of catalytic residues). Compare binding free energies (MM-GBSA) to rank affinity across enzyme isoforms .
Data Analysis and Interpretation
Q. How should researchers address variability in metabolic stability assays of this compound?
- Methodological Answer : Use pooled human liver microsomes (pHLM) with NADPH cofactors for in vitro stability tests. Normalize degradation rates to positive controls (e.g., verapamil). Apply ANOVA with post-hoc Tukey tests to assess inter-laboratory variability. Report coefficient of variation (CV) for transparency .
Q. What statistical frameworks are recommended for analyzing dose-dependent effects in cell-based studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
